molecular formula C10H9NO4 B7817437 4,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile CAS No. 948012-24-6

4,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile

Cat. No.: B7817437
CAS No.: 948012-24-6
M. Wt: 207.18 g/mol
InChI Key: USZUVPNYVSWLNE-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile is a chemical compound with the molecular formula C9H10O4. It is a derivative of benzodioxole, featuring methoxy groups at the 4 and 7 positions and a cyano group at the 5 position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile typically involves multiple steps, starting with the base compound benzodioxole. The process may include:

  • Nitration: Introducing a nitro group to the benzodioxole ring.

  • Reduction: Converting the nitro group to an amine.

  • Cyanation: Introducing the cyano group at the desired position.

  • Methylation: Adding methoxy groups at the 4 and 7 positions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: Converting the cyano group to a carboxylic acid.

  • Reduction: Reducing the cyano group to an amine.

  • Substitution: Replacing the cyano group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: 4,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid.

  • Reduction: 4,7-Dimethoxy-1,3-benzodioxole-5-amine.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

4,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.

  • Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

4,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile is similar to other benzodioxole derivatives, such as 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde and 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoic acid. its unique cyano group at the 5 position sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 4,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde

  • 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid

  • 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

Properties

IUPAC Name

4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-12-7-3-6(4-11)8(13-2)10-9(7)14-5-15-10/h3H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZUVPNYVSWLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)C#N)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587954
Record name 4,7-Dimethoxy-2H-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948012-24-6
Record name 4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Dimethoxy-2H-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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